

4-Formyl-N-isopropylbenzamide: A Critical Metabolite in Drug Development

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Compound of Interest

Compound Name: **4-Formyl-N-isopropylbenzamide**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

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Introduction: Beyond an Inert Byproduct

In the landscape of drug metabolism, the biotransformation of a parent compound into its various metabolites is a critical area of study, profoundly influencing its efficacy, safety, and overall pharmacokinetic profile. **4-Formyl-N-isopropylbenzamide** has emerged as a significant metabolite, particularly in the context of oncology drug development. This guide provides a comprehensive technical overview of **4-Formyl-N-isopropylbenzamide**, moving beyond a simple characterization to explore its formation, synthesis, analytical determination, and, crucially, its biological significance. For drug development professionals, understanding this metabolite is not merely an academic exercise but a practical necessity for predicting drug-drug interactions, elucidating mechanisms of action, and ensuring patient safety.

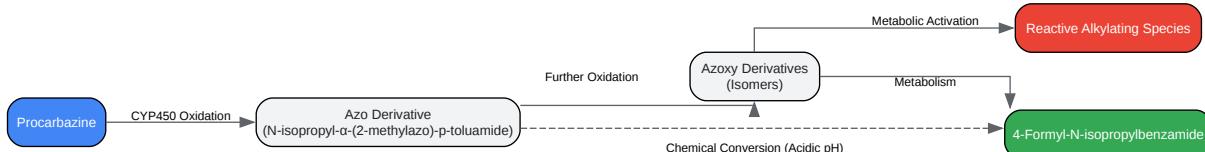
I. The Genesis of 4-Formyl-N-isopropylbenzamide: A Metabolite of Procarbazine

4-Formyl-N-isopropylbenzamide is a major metabolite of the alkylating anti-cancer agent Procarbazine (N-isopropyl- α -(2-methylhydrazino)-p-toluamide)[1][2][3]. Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects[4][5]. The metabolic pathway is a multi-step process primarily occurring in the liver, involving the cytochrome P-450 monooxygenase system[1][5].

The initial and major metabolic step is the oxidation of Procarbazine to its azo derivative, N-isopropyl- α -(2-methylazo)-p-toluamide[1][6]. This azo metabolite is a relatively stable intermediate that can be detected in circulation[6]. It is this azo derivative that serves as the direct precursor to **4-Formyl-N-isopropylbenzamide**. The formation can occur through two primary routes:

- Chemical Conversion: The azo intermediate can undergo a rapid chemical conversion to **4-Formyl-N-isopropylbenzamide** and methylhydrazine upon acidification[1]. This is a crucial consideration for analytical method development, as sample handling and processing conditions can artificially inflate the measured concentration of the formyl metabolite.
- Enzymatic Metabolism: The azo derivative can be further oxidized enzymatically to two isomeric azoxy derivatives (N-isopropyl- α -(2-methyl-NNO-azoxy)-p-toluamide and N-isopropyl- α -(2-methyl-ONN-azoxy)-p-toluamide)[1]. These azoxy metabolites are also subject to further metabolism, ultimately yielding **4-Formyl-N-isopropylbenzamide**[1].

The overall metabolic activation of Procarbazine is complex, leading to the formation of reactive species responsible for its therapeutic and toxic effects, including the methylation of DNA[4][5]. **4-Formyl-N-isopropylbenzamide** represents a significant endpoint in this metabolic cascade.



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Caption: Metabolic Pathway of Procarbazine to **4-Formyl-N-isopropylbenzamide**.

II. Chemical Profile and Synthesis

A thorough understanding of the physicochemical properties of a metabolite is fundamental for its analytical characterization and for the synthesis of a reference standard, which is a non-negotiable requirement for quantitative bioanalysis.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₁₁ H ₁₃ NO ₂	[1] [7]
Molecular Weight	191.23 g/mol	[1] [2] [8]
CAS Number	13255-50-0	[2] [8]
IUPAC Name	4-formyl-N-propan-2-ylbenzamide	[8]
Synonyms	N-isopropyl-4-formylbenzamide, 4-Carboxaldehyde-N-isopropylbenzamide	[1] [7] [8]
Appearance	Solid	[9]

Protocol for Laboratory Synthesis

The synthesis of **4-Formyl-N-isopropylbenzamide** can be achieved through a standard amidation reaction. The following protocol outlines a reliable method for its preparation, which is crucial for generating a certified reference standard for analytical studies.

Step 1: Acyl Chloride Formation

This step involves the conversion of the commercially available 4-formylbenzoic acid to its more reactive acyl chloride.

- Materials: 4-formylbenzoic acid, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM), Magnetic stirrer, Heating mantle, Round-bottom flask with reflux condenser and gas trap.
- Procedure:
 - In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-formylbenzoic acid (1.0 eq.) in anhydrous DCM.

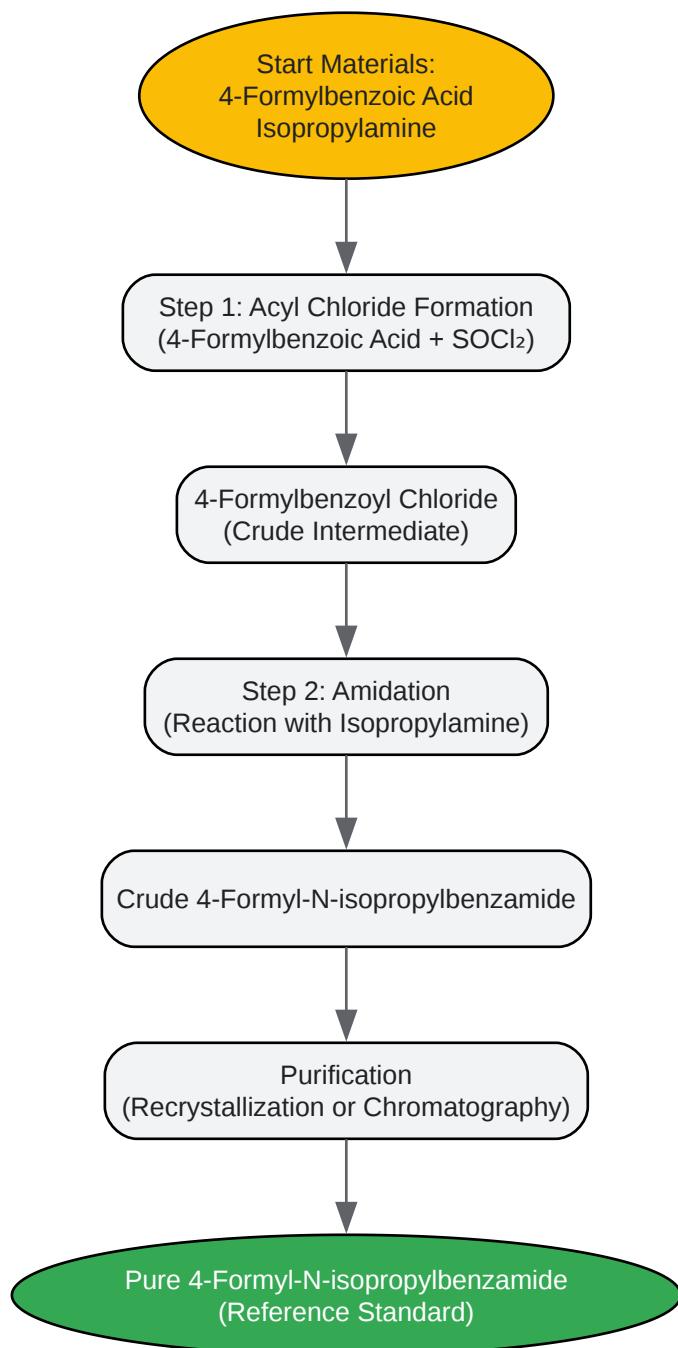
- Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.
- Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation

The synthesized acyl chloride is then reacted with isopropylamine to form the desired amide.

- Materials: Crude 4-formylbenzoyl chloride, Isopropylamine, Anhydrous Dichloromethane (DCM), Triethylamine (or another non-nucleophilic base), Magnetic stirrer, Ice bath.
- Procedure:
 - Dissolve the crude 4-formylbenzoyl chloride in anhydrous DCM.
 - In a separate flask, dissolve isopropylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
 - Cool the amine solution to 0°C in an ice bath.
 - Slowly add the 4-formylbenzoyl chloride solution to the cooled amine solution dropwise with constant stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
 - The reaction mixture can be washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
 - The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **4-Formyl-N-isopropylbenzamide**.

- The crude product can be purified by recrystallization or column chromatography to obtain the pure compound.



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Caption: Synthesis Workflow for **4-Formyl-N-isopropylbenzamide**.

III. Analytical Methodologies for Quantification in Biological Matrices

The accurate quantification of **4-Formyl-N-isopropylbenzamide** in biological matrices such as plasma and urine is paramount for pharmacokinetic and toxicokinetic studies. Given its polar nature and the complexity of the biological matrix, a robust and sensitive analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application[10].

Protocol for LC-MS/MS Quantification

1. Sample Preparation

The primary goal of sample preparation is to remove interfering substances like proteins and phospholipids while efficiently extracting the analyte of interest[11][12][13].

- Protein Precipitation:
 - To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Carefully collect the supernatant for analysis.
- Solid-Phase Extraction (SPE) (for higher sensitivity and cleaner samples):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
 - Wash the cartridge with a weak organic solvent to remove polar impurities.
 - Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Chromatographic Separation

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for separation.

- Column: A C18 column (e.g., Hypersil GOLD C18) is a suitable choice[11].
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is commonly used to achieve good separation[11][14].
- Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

3. Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity[10].

- Ionization Source: Electrospray ionization (ESI) in positive mode is generally suitable for benzamide derivatives.
- MRM Transitions: Specific precursor-to-product ion transitions for **4-Formyl-N-isopropylbenzamide** and its internal standard must be determined by direct infusion of the pure compounds. For example:
 - Analyte: Q1 (Precursor Ion, $[M+H]^+$) → Q3 (Product Ion)
 - Internal Standard: Q1 (Precursor Ion, $[M+H]^+$) → Q3 (Product Ion)
- Optimization: Ion source parameters (e.g., spray voltage, source temperature) and collision energy for each MRM transition should be optimized to maximize signal intensity.

IV. Toxicological and Pharmacological Significance

While often metabolites are considered detoxification products, **4-Formyl-N-isopropylbenzamide** possesses notable biological activity, a critical consideration in drug

development.

Hazard Profile

Safety data sheets classify **4-Formyl-N-isopropylbenzamide** with the following hazards:

- Harmful if swallowed (H302)[8][15]
- Causes skin irritation (H315)[8][15]
- Causes serious eye irritation (H319)[8][15]
- May cause respiratory irritation (H335)[8][15]

While these provide general toxicity information, the context of its formation from a cytotoxic parent drug warrants a deeper investigation into its potential for long-term toxicities, such as mutagenicity and carcinogenicity, which are known risks associated with Procarbazine and its metabolites[5]. Studies on benzamide derivatives have also indicated potential for renal toxicity at higher doses[16].

Pharmacological Interactions and Implications

A pivotal study revealed that **4-Formyl-N-isopropylbenzamide** is an excellent substrate for aldehyde dehydrogenase (ALDH), with a low Michaelis constant (K_m) of 0.84 μM[17]. This has significant implications for drug-drug interactions. For instance, it was shown to potentiate the cytotoxic action of Mafosfamide, a cyclophosphamide analog, in leukemia cells that express high levels of ALDH[17]. Aldophosphamide, the key metabolite of cyclophosphamide, is detoxified by ALDH. By competing for the enzyme, **4-Formyl-N-isopropylbenzamide** inhibits the detoxification of aldophosphamide, thereby increasing its cytotoxic effect[17].

This finding underscores a critical principle for drug development professionals: a metabolite can have a significant impact on the efficacy and toxicity of co-administered drugs. When Procarbazine is used in combination chemotherapy regimens, the formation of **4-Formyl-N-isopropylbenzamide** has the potential to modulate the activity of other drugs that are substrates for ALDH[17]. This necessitates a thorough evaluation of potential drug-drug interactions during preclinical and clinical development.

V. Conclusion and Future Directions

4-Formyl-N-isopropylbenzamide is far from being a simple, inactive metabolite of Procarbazine. Its formation pathway, potential for chemical artifact generation during analysis, and significant biological activity make it a molecule of high interest for researchers, clinicians, and drug development professionals. A comprehensive understanding of its properties is essential for the safe and effective use of Procarbazine and for the design of future combination therapies.

Future research should focus on:

- Developing and validating a specific, high-throughput LC-MS/MS method for the routine quantification of **4-Formyl-N-isopropylbenzamide** in clinical samples.
- Conducting detailed toxicological studies to assess its potential for genotoxicity and carcinogenicity.
- Investigating its inhibitory potential against a broader range of enzymes to fully characterize its drug-drug interaction profile.
- Exploring its potential as a biomarker for Procarbazine metabolism and therapeutic response.

By embracing a holistic view of metabolite function, the scientific community can continue to refine our understanding of drug action and improve the safety and efficacy of therapeutic interventions.

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